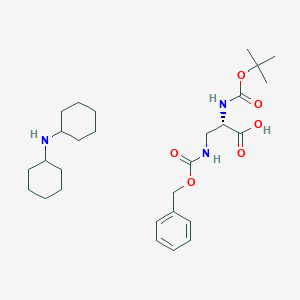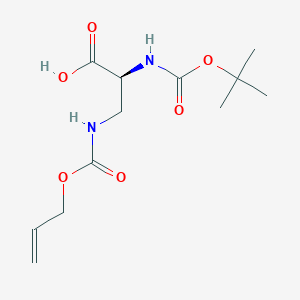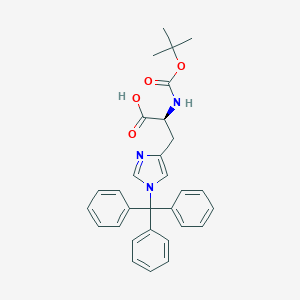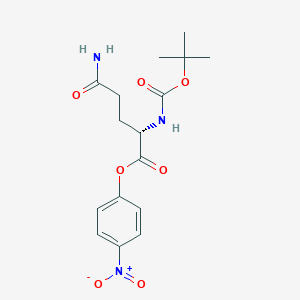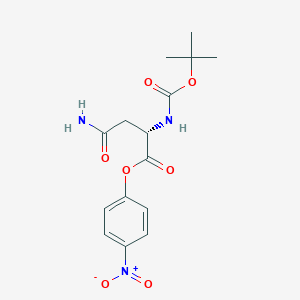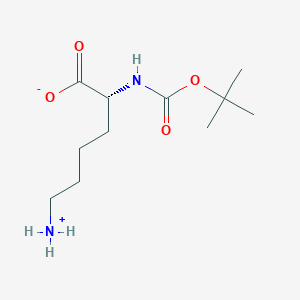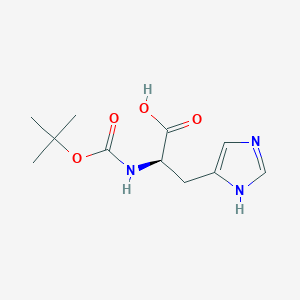
N-Boc-1,3-propanediamine
Übersicht
Beschreibung
N-Boc-1,3-propanediamine, also known as N-Boc-1,3-diaminopropane or tert-Butyl N-(3-aminopropyl)carbamate, is a colorless to light yellow liquid . It is used in the preparation of spermidine analogues and pharmacologically active compounds . It is also used in Suzuki reactions .
Synthesis Analysis
N-Boc-1,3-propanediamine is synthesized by dissolving 1,3-diaminopropane in dichloromethane, and then adding di-t-butyl dicarbonate to it at 0°C under a nitrogen atmosphere . After stirring the reaction solution at room temperature for 3 hours, brine is added to the reaction solution. The mixture is then subjected to extraction using ethyl acetate, and the extract is dried over anhydrous sodium sulfate . After filtration, the reaction solution is filtered, then concentrated under reduced pressure, and purified by column chromatography to obtain the compound .
Molecular Structure Analysis
The molecular formula of N-Boc-1,3-propanediamine is C8H18N2O2 . Its exact mass is 174.14 and its molecular weight is 174.244 .
Chemical Reactions Analysis
N-Boc-1,3-diaminopropane is used in the preparation of spermidine analogues as well as in the preparation of pharmacologically active compounds . It is also used in Suzuki reactions .
Physical And Chemical Properties Analysis
N-Boc-1,3-propanediamine is a colorless to light yellow liquid . It has a significant alkalinity and can react with common acidic substances .
Wissenschaftliche Forschungsanwendungen
Synthesis of Spermidine Analogues
N-Boc-1,3-diaminopropane is utilized in the synthesis of spermidine analogues. Spermidine is a polyamine compound that has various biological roles in cells. By creating analogues, researchers can study the effects of spermidine on cellular processes and potentially develop new therapeutic agents .
Preparation of Pharmacologically Active Compounds
This compound serves as a precursor in the preparation of pharmacologically active compounds. Its structure allows for the introduction of protective groups that can be selectively removed to yield active pharmaceutical ingredients .
Targeting Folate Receptors
N-Boc-1,3-propanediamine is used in synthesizing and researching ^68Ga-labeled folate derivatives that can target folate receptors. This application is particularly relevant in cancer research, where folate receptor-targeted diagnostic and therapeutic agents are of interest .
Suzuki Reaction
It is also employed in Suzuki reactions, which are cross-coupling reactions used to synthesize biaryl compounds. The presence of the Boc-protected amine allows for selective reactions to occur at other functional groups within the molecule .
Preparation of Carbamic Acid Derivatives
Researchers use N-Boc-1,3-diaminopropane in the preparation of [3-(3-cyano-propylamino)-propyl]-carbamic acid tert-butyl ester, a compound that has potential applications in medicinal chemistry and drug development .
Safety and Hazards
N-Boc-1,3-propanediamine causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance is required . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .
Zukünftige Richtungen
Wirkmechanismus
- Role : It serves as a versatile building block in organic synthesis, particularly in the preparation of pharmacologically active compounds .
- Resulting Changes : Upon deprotection, the amino groups become available for nucleophilic reactions, such as amidation or condensation reactions. These reactions play a crucial role in the synthesis of complex molecules .
- Downstream Effects : By participating in these pathways, N-Boc-1,3-propanediamine contributes to the modulation of cellular processes, including DNA and RNA interactions, protein synthesis, and cell signaling .
- Impact on Bioavailability : The compound’s physicochemical properties influence its bioavailability, affecting its therapeutic efficacy .
- Cellular Effects : Its involvement in spermidine analog synthesis impacts cellular processes related to growth, differentiation, and gene regulation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
tert-butyl N-(3-aminopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHWAQLZBIMPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370892 | |
| Record name | N-Boc-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-1,3-propanediamine | |
CAS RN |
75178-96-0 | |
| Record name | tert-Butyl (3-aminopropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75178-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3-aminopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Boc-1,3-propanediamine in the development of the fluorescent agents described in the research?
A1: While the papers do not explicitly detail the synthetic routes used, it is likely that N-Boc-1,3-propanediamine serves as a linker molecule. Its structure, containing a protected amine and a reactive primary amine, makes it suitable for connecting different components of the fluorescent agents. [, ] For example, it could link an anti-inflammatory drug to a fluorescent molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


